![molecular formula C20H16ClN3O5S3 B2525722 2-[2-[(3-Chloro-1-benzothiophen-2-yl)-oxomethyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetic acid ethyl ester CAS No. 1164501-30-7](/img/structure/B2525722.png)
2-[2-[(3-Chloro-1-benzothiophen-2-yl)-oxomethyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetic acid ethyl ester
Descripción general
Descripción
The compound appears to be a complex organic molecule with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of structurally related compounds. The first paper discusses the synthesis of ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids and their chemical and biological properties, including fungicidal and antimicrobial activities . The second paper describes the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, which resulted in compounds with high yield and purity . These studies suggest that the compound of interest may also possess interesting chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of specific reagents and conditions to achieve the desired product. In the case of the α-ketoamide derivatives mentioned in the second paper, OxymaPure was used in conjunction with DIC to improve the purity and yield of the synthesis process . This suggests that a similar approach could potentially be applied to the synthesis of the compound , with careful consideration of the reagents and conditions to accommodate its unique structural features.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and heterocyclic components that are likely to influence its reactivity and interaction with biological targets. The presence of a benzothiazole ring, a sulfamoyl group, and an ester linkage are notable features that may contribute to the compound's properties. The papers provided do not directly analyze the molecular structure of this compound, but the methods used in the characterization of the α-ketoamide derivatives, such as FT-IR and NMR, could be applicable for determining the structure of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds involve hydrolysis, decarboxylation, and hydrazinolysis . These reactions are indicative of the potential reactivity of the compound , suggesting that it may undergo similar transformations under appropriate conditions. The biological activities observed for the compounds in the first paper, such as antimicrobial and antiarrhythmic effects, may also be relevant for the compound of interest, depending on its specific structure and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms and functional groups suggests that the compound may have significant solubility in polar solvents and could exhibit a range of chemical behaviors. The papers do not provide specific data on the physical and chemical properties of the compound , but the analytical techniques used for the synthesized compounds, including elemental analysis, could be employed to determine these properties .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of heterocyclic compounds involving components similar to the specified chemical structure, focusing on the development of molecules with potential biological activity. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping has been reported. These compounds were synthesized by condensing derivatives of (2-benzothiazolylthio)acetic acid with imino ester hydrochlorides and hydrazides of carboxylic acids, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological applications (Kelarev et al., 2000).
Antimicrobial Activity
The research into imidazo[1,2-a]benzimidazole derivatives, including ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, has led to compounds demonstrating biological activity, such as fungicidal, antimicrobial, and antiarrhythmic effects. This indicates the potential for these synthesized compounds to contribute to the development of new antimicrobial agents (Anisimova et al., 2011).
Antioxidant Capacity Evaluation
The degradation of ABTS-derived radicals upon reaction with polyphenols, involving structures similar to the chemical , underscores the importance of understanding the stability and reactivity of such compounds in antioxidant capacity evaluation. This research helps in assessing the antioxidant capacities of various substances, which is crucial for their potential therapeutic application (Osman et al., 2006).
Synthesis of Isochromene and Isoquinoline Derivatives
The compound has been involved in the synthesis of isochromene and isoquinoline derivatives, indicating its utility in creating bioactive molecules with potential antimicrobial activity. This synthesis process explores the structural modification and evaluation of these derivatives against various bacterial strains, contributing to the search for new antibacterial agents (Dabholkar & Tripathi, 2011).
Propiedades
IUPAC Name |
ethyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S3/c1-2-29-16(25)10-24-13-8-7-11(32(22,27)28)9-15(13)31-20(24)23-19(26)18-17(21)12-5-3-4-6-14(12)30-18/h3-9H,2,10H2,1H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUIZHAZQWAOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



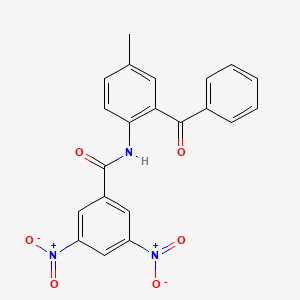
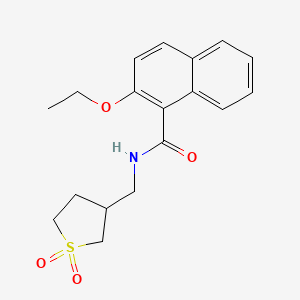

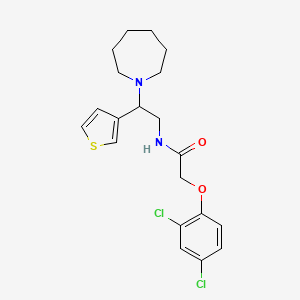
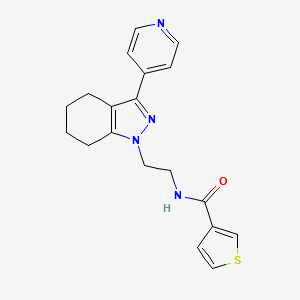
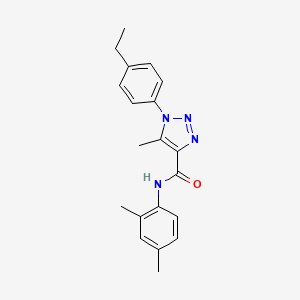
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)


![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)